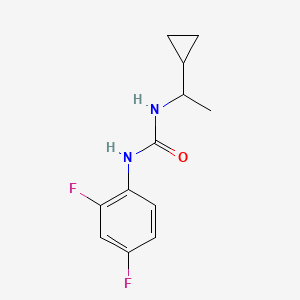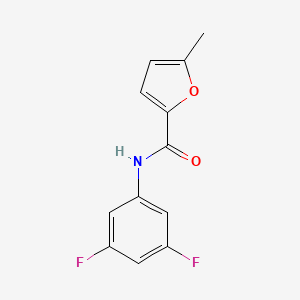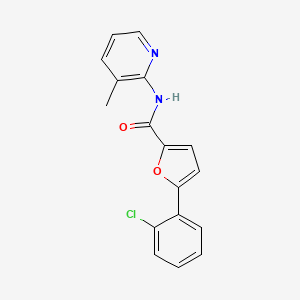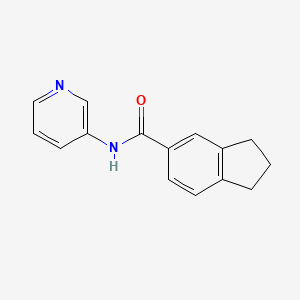
(7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone, also known as CP-55940, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule has been shown to interact with the endocannabinoid system, which is involved in various physiological processes, such as pain sensation, mood, appetite, and inflammation. In
Mécanisme D'action
(7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone exerts its effects by binding to the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. CB1 receptors are primarily located in the central nervous system, while CB2 receptors are mainly found in the immune system and peripheral tissues. When (7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone binds to these receptors, it activates various intracellular signaling pathways, leading to the modulation of neurotransmitter release, gene expression, and cellular metabolism. This mechanism of action is similar to that of natural cannabinoids, such as tetrahydrocannabinol (THC), but (7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone has been shown to have higher affinity and potency for the cannabinoid receptors.
Biochemical and Physiological Effects:
(7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone has been shown to have various biochemical and physiological effects on the body. In animal studies, (7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone has been found to decrease pain sensation, reduce inflammation, and improve cognitive function. Additionally, (7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone has been shown to modulate the release of various neurotransmitters, such as dopamine, serotonin, and glutamate, which are involved in mood regulation, appetite, and memory. Furthermore, (7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
(7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone has several advantages for lab experiments, including its high potency, selectivity for the cannabinoid receptors, and well-established synthesis method. However, (7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone also has some limitations, such as its potential toxicity at high doses, which may limit its use in vivo studies. Additionally, (7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone has a complex mechanism of action, which may make it challenging to interpret its effects in various experimental paradigms.
Orientations Futures
(7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone has significant potential for future research in various fields, including pain management, neuroprotection, and cancer treatment. One future direction is to investigate the potential of (7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone as a therapeutic agent for neuropathic pain, which is a challenging condition to treat. Additionally, future studies may explore the potential of (7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone as a neuroprotective agent in various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, (7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone may be investigated for its potential to enhance the efficacy of chemotherapy in cancer treatment. Overall, (7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone is a promising compound that may have significant therapeutic applications in the future.
Méthodes De Synthèse
(7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone is synthesized through a multistep process that involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with piperidine, followed by the addition of 4-chlorobutyryl chloride. The resulting compound is then subjected to a series of purification steps to obtain a pure product. This synthesis method has been optimized to produce high yields of (7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone with high purity, making it a suitable compound for scientific research.
Applications De Recherche Scientifique
(7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone has been extensively studied for its potential therapeutic applications in various fields, including pain management, neuroprotection, and cancer treatment. In preclinical studies, (7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. Additionally, (7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone has been found to have neuroprotective effects in animal models of cerebral ischemia, traumatic brain injury, and neurodegenerative diseases. Furthermore, (7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone has been investigated for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
(7-chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c14-10-6-9(7-11-12(10)18-8-17-11)13(16)15-4-2-1-3-5-15/h6-7H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHDVDYWKZYPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C(=C2)Cl)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Chloro-1,3-benzodioxol-5-yl)-piperidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[4-(5-Methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]benzimidazole](/img/structure/B7461866.png)

![2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461879.png)
![methyl 5-[[2-(cyclopropylamino)-2-oxoethyl]-methylcarbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7461887.png)
![3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one](/img/structure/B7461889.png)

![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-(4-phenylmethoxyphenoxy)ethanone](/img/structure/B7461909.png)

![4-methyl-2-[(4-methylphenyl)methylamino]-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B7461925.png)


![1-benzyl-N-methyl-3-(4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyrazole-4-carboxamide](/img/structure/B7461958.png)

